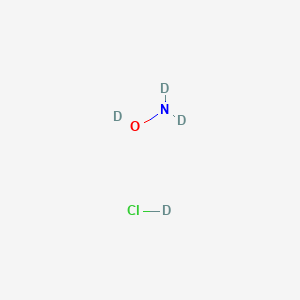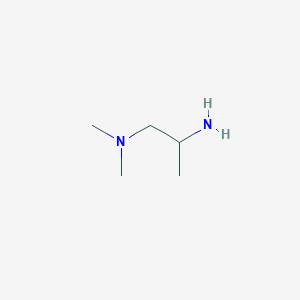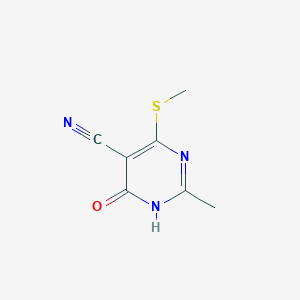
2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide, also known as TCA, is a chemical compound that has been widely used in scientific research for its unique properties. TCA is a derivative of acetamide and is a white crystalline solid that is soluble in water and organic solvents. TCA has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Scientific Research Applications
2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been widely used in scientific research for its unique properties. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been used as a protein denaturant, which disrupts the structure of proteins by breaking hydrogen bonds and disulfide bonds. This property has been utilized in the study of protein folding and aggregation. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has also been used as a reagent for the determination of sulfhydryl groups in proteins. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide reacts with sulfhydryl groups to form a stable product that can be quantified using spectrophotometry. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has also been used in the study of enzyme kinetics, where it acts as an inhibitor of certain enzymes.
Mechanism Of Action
The mechanism of action of 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is based on its ability to disrupt the structure of proteins by breaking hydrogen bonds and disulfide bonds. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide binds to the hydrophobic regions of proteins and causes them to unfold. This results in the exposure of hydrophobic residues that are normally buried in the interior of the protein. The exposed hydrophobic residues can then interact with other hydrophobic residues, leading to protein aggregation.
Biochemical And Physiological Effects
2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been shown to have several biochemical and physiological effects. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been shown to induce oxidative stress in cells, which can lead to cell death. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has also been shown to affect the function of ion channels, which are involved in the transmission of signals in neurons.
Advantages And Limitations For Lab Experiments
2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has several advantages and limitations for lab experiments. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a relatively inexpensive reagent that is readily available. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is also stable under normal laboratory conditions, which makes it easy to store and transport. However, 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has a relatively low solubility in water, which can limit its use in aqueous solutions. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can also be toxic to cells at high concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for the use of 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide in scientific research. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be used in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's disease. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can also be used in the study of protein aggregation, which is a common feature of many neurodegenerative diseases. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can also be used in the development of new drugs that target protein aggregation. Finally, 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be used in the study of enzyme kinetics, where it can be used to identify new inhibitors of enzymes.
Synthesis Methods
The synthesis of 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be achieved through the reaction of 2,2,2-trichloroethanol and acetyl chloride in the presence of a base such as pyridine. The reaction results in the formation of 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide as a white crystalline solid. The purity of 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be enhanced through recrystallization using solvents such as ethanol or acetone.
properties
CAS RN |
18271-89-1 |
|---|---|
Product Name |
2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide |
Molecular Formula |
C4H3Cl6NO2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |
InChI |
InChI=1S/C4H3Cl6NO2/c5-3(6,7)1(12)11-2(13)4(8,9)10/h1,12H,(H,11,13) |
InChI Key |
PEQMUUMLEPJMCU-UHFFFAOYSA-N |
SMILES |
C(C(Cl)(Cl)Cl)(NC(=O)C(Cl)(Cl)Cl)O |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(NC(=O)C(Cl)(Cl)Cl)O |
Other CAS RN |
18271-89-1 |
Pictograms |
Irritant |
synonyms |
2,2,2-trichloro-N-(2,2,2-trichloro-1-hydroxy-ethyl)acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)



![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)

